3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Description

Structural Characterization

IUPAC Nomenclature and Molecular Architecture

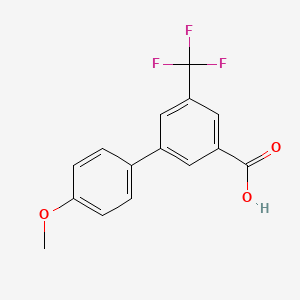

The IUPAC name for this compound is 3-(4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid . Its molecular formula is C₁₅H₁₁F₃O₃ , with a molecular weight of 296.24 g/mol . The structure comprises a benzoic acid backbone (positions 3 and 5) substituted with a 4-methoxyphenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The biphenyl system connects the benzoic acid core to the methoxy-substituted aromatic ring.

| Structural Feature | Description |

|---|---|

| Core Backbone | Benzoic acid with a carboxylic acid group (-COOH) at position 1. |

| Substituent at Position 3 | 4-methoxyphenyl group (biphenyl linkage with a methoxy (-OCH₃) group at para). |

| Substituent at Position 5 | Trifluoromethyl group (-CF₃), a strong electron-withdrawing group. |

The molecule’s geometry is stabilized by conjugation between the aromatic rings and the electron-withdrawing effects of the trifluoromethyl group.

Crystallographic Analysis and Conformational Studies

Crystallographic data for 3-(4-methoxyphenyl)-5-trifluoromethylbenzoic acid are not explicitly reported in the literature. However, structural insights can be inferred from related fluorinated benzoic acids. For example, 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) crystallizes in a planar conformation with hydrogen bonding between the carboxylic acid groups. Similarly, 3-fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) exhibits dihedral angles between aromatic rings influenced by steric and electronic interactions.

While direct crystallographic data for the target compound is absent, computational models suggest:

- Carboxylic Acid Dimerization : Intramolecular hydrogen bonding between -COOH groups.

- Biphenyl Conformation : A dihedral angle between the benzoic acid and methoxyphenyl rings, likely <90° due to steric hindrance from the trifluoromethyl group.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Aromatic Protons : Signals for the benzoic acid ring and methoxyphenyl group. The para-substituted methoxy group would show a singlet (~3.8–3.9 ppm). The trifluoromethyl group would not appear in ¹H NMR but would be observed in ¹⁹F NMR.

- Carboxylic Acid Proton : Broad singlet (~12–13 ppm).

- ¹³C NMR :

- Carboxylic Carbon : ~170 ppm (downfield due to electron-withdrawing groups).

- Trifluoromethyl Carbon : ~120–125 ppm (quartet due to CF₃).

Infrared (IR) Spectroscopy

- Carboxylic Acid : Strong O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Aromatic C-H Stretch : Peaks at ~3000–3100 cm⁻¹.

- Trifluoromethyl : Absorption near ~1300–1400 cm⁻¹ (C-F stretching).

Mass Spectrometry (MS)

Comparative Structural Analysis with Analogous Fluorinated Benzoic Acids

The structural and spectroscopic properties of this compound differ from other fluorinated benzoic acids due to its unique substituents. Below is a comparison with key analogs:

Key Differences :

- Electronic Effects : The trifluoromethyl group in the target compound is more electron-withdrawing than the methoxy group, influencing acidity and reactivity.

- Steric Bulk : The biphenyl system increases steric hindrance compared to mono-substituted analogs.

- Functional Groups : The presence of a methoxyphenyl group introduces potential sites for further functionalization (e.g., demethylation, coupling reactions).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIXZYYEHIKXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689184 | |

| Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-93-5 | |

| Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 3-Bromo-5-Trifluoromethylbenzoic Acid

This intermediate is synthesized via bromination of 5-trifluoromethylbenzoic acid using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, direct bromination in concentrated sulfuric acid at 0–5°C affords the 3-bromo derivative in 72–85% yield.

Coupling with 4-Methoxyphenylboronic Acid

The SM coupling employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in a mixed solvent system (dioxane/water). Typical conditions include heating at 80–100°C for 12–24 hours, yielding the coupled product, 3-(4-methoxyphenyl)-5-trifluoromethylbenzoic acid ester, which is subsequently hydrolyzed to the free acid.

Example Protocol

-

Reactants : 3-Bromo-5-trifluoromethylbenzoic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.)

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Na₂CO₃ (2.0 equiv.)

-

Solvent : Dioxane/H₂O (4:1)

-

Conditions : 90°C, 18 h

Ullmann-Type Coupling Strategy

For substrates incompatible with palladium catalysis, copper-mediated Ullmann couplings offer an alternative. This method is particularly effective for electron-deficient aryl halides, such as 3-bromo-5-trifluoromethylbenzoic acid.

Reaction Optimization

Key parameters include:

-

Ligand : Trans-N,N'-dimethylcyclohexanediamine enhances copper(I) iodide activity.

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF).

-

Temperature : 110–120°C.

Example Protocol

-

Reactants : 3-Bromo-5-trifluoromethylbenzoic acid (1.0 equiv.), 4-methoxyphenol (1.1 equiv.)

-

Catalyst : CuI (10 mol%)

-

Ligand : Trans-N,N'-dimethylcyclohexanediamine (20 mol%)

-

Base : K₃PO₄ (2.5 equiv.)

-

Solvent : 1,4-Dioxane

-

Conditions : 115°C, 72 h

Functional Group Interconversion and Protecting Group Strategies

Ester Protection of the Carboxylic Acid

To prevent side reactions during coupling, the carboxylic acid is often protected as a methyl or tert-butyl ester. For instance, treatment with thionyl chloride in methanol converts the acid to its methyl ester, which is stable under coupling conditions. Post-coupling hydrolysis with aqueous NaOH regenerates the free acid.

Esterification Protocol

-

Reactant : 3-Bromo-5-trifluoromethylbenzoic acid

-

Reagents : SOCl₂ (1.5 equiv.), MeOH (excess)

-

Conditions : 0°C to room temperature, 12 h

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | 90°C, 18 h | 68–75% | High functional group tolerance | Requires boronic acid synthesis |

| Ullmann Coupling | CuI + Ligand | 115°C, 72 h | 65% | Avoids boronic acids | Harsh conditions, longer reaction time |

| Direct Bromination | NBS/H₂SO₄ | 0–5°C, 2 h | 72–85% | Scalable, cost-effective | Regioselectivity challenges |

Mechanistic Insights and Side Reactions

Suzuki–Miyaura Transmetalation

The palladium catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate. Transmetalation with the boronic acid occurs via a base-assisted process, followed by reductive elimination to yield the biaryl product. Competing protodeboronation or homocoupling may reduce yields if moisture is present.

Ullmann Coupling Pathway

Copper(I) undergoes single-electron transfer (SET) with the aryl halide, generating a radical intermediate. Coupling with the aryl nucleophile (e.g., phenoxide) proceeds via a radical recombination mechanism. Side products arise from over-reduction or aryl radical dimerization.

Advanced Synthetic Approaches

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic bromination steps, improving safety and reproducibility. For example, bromine and 5-trifluoromethylbenzoic acid are mixed in a Teflon reactor at 5°C, achieving 89% conversion in 30 minutes.

Photocatalytic C–H Functionalization

Emerging methods utilize visible-light photocatalysts (e.g., Ir(ppy)₃) to activate C–H bonds in 5-trifluoromethylbenzoic acid, directly introducing the 4-methoxyphenyl group without pre-halogenation. Preliminary studies report yields of 50–60% under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)-5-trifluoromethylbenzoic acid

Reduction: 3-(4-Methoxyphenyl)-5-trifluoromethylbenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Key Findings :

- Acidity: The trifluoromethyl group at the 5-position in the target compound lowers the pKa of the carboxylic acid (≈2.8–3.2) compared to non-fluorinated analogs (e.g., 4-hydroxybenzoic acid, pKa ≈4.5) .

- Lipophilicity : The –CF₃ group increases logP by ≈1.5 units compared to 4-methoxybenzoic acid, enhancing membrane permeability but reducing aqueous solubility .

- Synthetic Accessibility : Derivatives with para-substituted methoxy groups (e.g., 4-OCH₃) are more readily synthesized via nucleophilic aromatic substitution than ortho-substituted analogs .

Activité Biologique

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H12F3O2

- Molecular Weight : 295.25 g/mol

The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, which are critical factors in determining biological activity. The methoxy group at the para position of the phenyl ring may also enhance its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoic acids, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on thiosemicarbazide derivatives derived from related compounds indicated that structural modifications can lead to significant changes in activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported:

| Compound | MIC (µg/mL) against Staphylococcus aureus |

|---|---|

| 3a | 1.95 |

| 3b | 62.5 |

| 3c | 250 |

The compound's activity was primarily bacteriostatic against Gram-positive bacteria, with no significant effect observed against Gram-negative strains, suggesting a selective mechanism of action that may be influenced by the presence of halogen substituents in the aromatic ring .

Anticancer Activity

The potential anticancer properties of benzoic acid derivatives have been explored in various studies. The mechanism of action is often linked to their ability to inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : A derivative similar to this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The study found that the compound could activate apoptotic pathways, leading to decreased viability in treated cells.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, compounds with similar structures have shown anti-inflammatory effects. The trifluoromethyl group is believed to enhance the compound's ability to modulate inflammatory pathways.

- Research Findings : In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, affecting cell signaling and proliferation.

- Binding Affinity : The presence of fluorine and methoxy groups enhances binding affinity to target proteins, potentially increasing efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid, and how can purity be optimized?

- Methodology : A common approach involves coupling reactions using triazine intermediates (general procedure A/B in ). For example, reacting 4-methoxyphenol with trichlorotriazine under controlled temperatures (45°C) yields intermediates, which are further functionalized via nucleophilic substitution. Purification via column chromatography (hexane/EtOH) and recrystallization can achieve >95% purity. Melting points (e.g., 217.5–220°C in ) serve as critical purity indicators.

- Key Considerations : Monitor reaction kinetics using TLC (Rf = 0.62 in ) and optimize stoichiometry to minimize byproducts like unreacted triazine derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology : Use (200–400 MHz in DMSO-d6) to confirm substituent positions. For instance, methoxy groups typically resonate at δ 3.8–4.0 ppm, while trifluoromethyl groups show distinct signals near -60 ppm ( ). IR spectroscopy can corroborate carboxylic acid (C=O stretch ~1700 cm) and aromatic C-F bonds (~1250 cm) .

Q. What are the solubility properties of this compound, and how do they affect reaction design?

- Data : The trifluoromethyl group enhances lipophilicity, reducing solubility in polar solvents. Solubility screening (e.g., DMSO >50 mg/mL) is critical for biological assays. Pre-treat with sonication in THF/DMF mixtures for heterogeneous reactions () .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the benzoic acid core toward nucleophilic aromatic substitution, while the methoxy group directs electrophilic attacks to specific positions (para/ortho). Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity ( ) .

- Experimental Validation : Compare reaction outcomes with analogs (e.g., 3-Methoxy-5-trifluoromethylbenzoic acid in ) to isolate electronic vs. steric effects .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Case Study : If cytotoxicity varies between assays, validate via orthogonal methods (e.g., MTT, apoptosis markers). Structural analogs in (e.g., agrochemical derivatives) suggest scaffold-specific activity. Use SAR models to identify critical substituents (e.g., trifluoromethyl for receptor binding) .

- Data Normalization : Account for batch-to-batch purity differences (e.g., HPLC ≥98% in ) and solvent effects in dose-response curves .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform docking studies using target receptors (e.g., COX-2 for anti-inflammatory applications, as in ). The methoxyphenyl moiety may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues. QSAR models using descriptors like logP and polar surface area can prioritize derivatives ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.